molecular formula C53H72N2O12+2 B1209417 Cisatracurium CAS No. 96946-41-7

Cisatracurium

Cat. No.: B1209417
CAS No.: 96946-41-7
M. Wt: 929.1 g/mol
InChI Key: YXSLJKQTIDHPOT-LJCJQEJUSA-N
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Biological Activity

Cisatracurium is a non-depolarizing neuromuscular blocking agent widely used in clinical settings to facilitate tracheal intubation and provide muscle relaxation during surgery and mechanical ventilation. Its unique pharmacokinetic properties and biological activity make it a valuable agent, particularly in patients with specific medical conditions such as acute respiratory distress syndrome (ARDS). This article delves into the biological activity of this compound, supported by clinical studies, pharmacological data, and relevant findings.

This compound functions by competitively binding to the neuromuscular junction's acetylcholine receptors. This action inhibits the binding of acetylcholine, preventing muscle contraction. The result is a reversible paralysis of skeletal muscles, which is essential during surgical procedures or when mechanical ventilation is required.

  • Target Receptors:
    • Neuronal acetylcholine receptor subunit alpha-2
    • Muscarinic acetylcholine receptor M2

The pharmacodynamics of this compound can be summarized as follows:

Parameter Value
Volume of Distribution145 mL/kg
Elimination Half-life22 minutes
Plasma Clearance4.57 mL/min/kg
MetabolismHofmann elimination (80%)
Main MetabolitesLaudanosine, monoquaternary alcohol

This compound's metabolism is largely independent of liver function, making it suitable for patients with hepatic impairment. It undergoes Hofmann elimination, a reaction that is pH and temperature-dependent, which allows for rapid clearance from the body .

Clinical Efficacy and Observational Studies

Recent studies have highlighted the efficacy of this compound in various clinical scenarios, especially in patients with ARDS. A notable observational study compared this compound with vecuronium in mechanically ventilated patients. Key findings include:

  • Patient Demographics:
    • Total patients: 3,802 (1,901 in each group)
    • Mean age: 54.3 years (this compound) vs. 50.8 years (vecuronium)
    • Higher prevalence of pneumonia in this compound group (37.6% vs. 33.4%)
  • Clinical Outcomes:
    • No significant difference in mortality (odds ratio: 0.932; P = 0.40)
    • Fewer ventilator days (-1.01 days; P = 0.005)
    • Reduced ICU days (-0.98 days; P = 0.028)

These results suggest that while this compound does not impact overall mortality rates compared to vecuronium, it significantly improves other important clinical outcomes .

Case Studies

  • Study on ARDS Patients:
    In a randomized controlled trial involving 340 ARDS patients treated with this compound for up to 48 hours, researchers found no increase in muscle weakness and an improved adjusted survival rate at 90 days compared to vecuronium .
  • Pediatric Application:
    A study involving pediatric patients (ages 1 month to 12 years) demonstrated that a dose of 0.15 mg/kg of this compound achieved maximum neuromuscular blockade within approximately 3 minutes, with effective block durations varying between age groups .

Adverse Effects and Safety Profile

This compound has a favorable safety profile, but potential adverse effects may include:

  • Transient hypotension due to laudanosine at high doses
  • No significant long-term carcinogenicity established
  • Mutagenicity observed in some assays but not consistently across all tests .

Q & A

Basic Research Questions

Q. What is the mechanism of action of cisatracurium, and how does its pharmacological profile compare to other neuromuscular blocking agents (NMBAs)?

this compound is a nondepolarizing NMBA that binds competitively to nicotinic acetylcholine receptors at the neuromuscular junction, preventing depolarization . Unlike atracurium, it undergoes Hofmann elimination (pH- and temperature-dependent degradation), reducing reliance on hepatic or renal metabolism. This property makes it advantageous in patients with organ failure . Methodologically, its pharmacokinetic linearity across doses (0.075–0.300 mg/kg) has been confirmed via rich-data pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What analytical methods are used to assess the purity and stability of this compound besylate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with system suitability testing is standard. Parameters include resolution (≥2.0 between isomers), tailing factor (≤1.7), and relative standard deviation (≤1.5%) . Quantification uses peak response ratios (Sample vs. Standard solution) with the formula: Result=(rU/rS)×(CS/CU)×100\text{Result} = (r_U / r_S) \times (C_S / C_U) \times 100

where rr = peak response and CC = concentration .

Q. How does this compound’s synthesis route impact its yield and stereochemical purity?

this compound is synthesized via esterification and quaternization, but low total yield (≈15%) persists due to chiral separation challenges. Advances in chiral resolution (e.g., crystallization or chromatography) are critical for improving efficiency, as the R-cis-R'-trans isomer requires precise isolation .

Q. What experimental designs are used to evaluate this compound’s hemodynamic effects in preclinical models?

In anesthetized dogs with X-linked muscular dystrophy, this compound increased heart rate and systolic blood pressure, unlike controls. Studies use repeated measures (e.g., 5-minute intervals post-administration) and multivariate analysis to isolate drug-specific effects .

Advanced Research Questions

Q. How does this compound modulate miRNA expression to inhibit cancer cell proliferation, migration, and invasion?

In MDA-MB-231 breast cancer cells, this compound downregulates miR-3174, linked to reduced cyclin D1 (proliferation marker) and increased p21 (cell cycle inhibitor). Methods include:

  • Cell viability assays : MTT/WST-1 with dose-response curves (e.g., 0–100 μM this compound) .
  • Western blotting : Quantify cyclin D1/p21 protein levels .
  • qPCR : Measure miR-3174 expression changes . Statistical analysis uses ANOVA with post-hoc SNK-q tests for multi-group comparisons .

Q. Why does this compound exert less diaphragmatic dysfunction than rocuronium during mechanical ventilation?

In SD rats, this compound infusion preserved tetanic force (−29% with rocuronium vs. saline) and avoided calpain/proteasome activation. Methods include:

  • Force transducers : Measure diaphragm contractility.
  • RT-PCR : Quantify MuRF-1 mRNA (ubiquitin-proteasome marker).
  • Fluorometric assays : Assess calpain activity .

Q. How do dosing strategies (fixed vs. TOF-guided) impact this compound’s efficacy in ARDS trials?

The ACURASYS trial (fixed-dose this compound) showed reduced barotrauma and mortality, but subsequent studies (e.g., ROSE trial) found no benefit. Contradictions arise from:

  • Sedation protocols : Deep sedation in ACURASYS may confound outcomes .
  • Dose variability : ≥50% of patients received "as-needed" doses, complicating comparisons . Meta-analyses (e.g., 2013 pooled data) highlight reduced mortality but emphasize trial heterogeneity .

Q. What methodological challenges arise in PK-PD modeling of this compound’s concentration-effect relationship?

Dose-dependent EC50 variability occurs due to:

  • Complete neuromuscular blockade (NMB) : High doses (>1.5×ED95) mask concentration-response relationships .
  • Parameter estimation : Traditional models assume linearity, but covariate analysis (e.g., age, organ function) improves accuracy .

Q. How can researchers address contradictions in this compound’s clinical outcomes across ARDS studies?

Strategies include:

  • Subgroup analysis : Stratify by severity (e.g., PaO2/FiO2 ≤150 vs. >150).
  • Standardized protocols : Control sedation depth and rescue dosing .
  • Biomarker integration : Assess inflammatory cytokines (e.g., IL-6) to link pharmacodynamics to outcomes .

Q. What synergies exist between this compound and other NMBAs, and how are they quantified?

Isobolographic analysis reveals additive interactions (e.g., rocuronium + this compound). The interaction index (γ\gamma) is calculated as: γ=drED50r+dcED50c\gamma = \frac{d_r}{ED_{50_r}} + \frac{d_c}{ED_{50_c}}

where γ=1\gamma = 1 indicates additivity. Clinical metrics include onset time and recovery of train-of-four (TOF) ratios .

Properties

Key on ui mechanism of action

Like other non-depolarising neuromuscular blocking agents, cisatracurium binds competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors. Therefore, in the presence of cisatracurium, an end-plate potential cannot be developed. Ion channels remain closed, the cell does not depolarize, and an action potential is not transmitted.

CAS No.

96946-41-7

Molecular Formula

C53H72N2O12+2

Molecular Weight

929.1 g/mol

IUPAC Name

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1

InChI Key

YXSLJKQTIDHPOT-LJCJQEJUSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Key on ui other cas no.

96946-41-7

Synonyms

51W89
cisatracurium
cisatracurium besilate
cisatracurium besylate
Nimbex

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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